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Compound of Interest

Compound Name:
Methyl 4-bromo-3-

methoxythiophene-2-carboxylate

Cat. No.: B026347 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of the expected

spectroscopic data for Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS No:

110545-67-0), a key intermediate in various synthetic applications. Due to the limited

availability of published experimental spectra, this guide presents a predicted spectroscopic

profile based on established principles and data from analogous thiophene derivatives. It also

outlines standardized protocols for acquiring such data.

Chemical Structure and Properties
Methyl 4-bromo-3-methoxythiophene-2-carboxylate is a substituted thiophene with the

following key characteristics:

Molecular Formula: C₇H₇BrO₃S

Molecular Weight: 251.10 g/mol [1]

CAS Number: 110545-67-0[1]

The structure combines a thiophene ring, a bromine substituent, a methoxy group, and a

methyl ester, making it a versatile building block in medicinal and materials chemistry.

Caption: Chemical structure of the title compound.
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Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for Methyl 4-bromo-3-
methoxythiophene-2-carboxylate.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.25 Singlet (s) 1H
Thiophene ring H (C₅-

H)

~ 3.90 Singlet (s) 3H
Methoxy protons (-

OCH₃)

~ 3.85 Singlet (s) 3H
Ester methyl protons

(-COOCH₃)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 162.5 Ester carbonyl carbon (C=O)

~ 155.0 Thiophene ring carbon (C₃-OCH₃)

~ 130.0 Thiophene ring carbon (C₅-H)

~ 115.0 Thiophene ring carbon (C₂-COOCH₃)

~ 105.0 Thiophene ring carbon (C₄-Br)

~ 60.0 Methoxy carbon (-OCH₃)

~ 52.0 Ester methyl carbon (-COOCH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 Weak
Aromatic C-H stretch

(Thiophene)

2950 - 2850 Medium Aliphatic C-H stretch (-CH₃)

~ 1725 Strong C=O stretch (Ester carbonyl)

~ 1550 Medium C=C stretch (Thiophene ring)

1250 - 1200 Strong C-O stretch (Ester and Ether)

~ 650 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio Relative Intensity Assignment

250 / 252 High

Molecular Ion [M]⁺

(Characteristic 1:1 ratio for

Bromine isotopes ⁷⁹Br/⁸¹Br)

219 / 221 Medium [M - OCH₃]⁺

191 / 193 Medium [M - COOCH₃]⁺

171 High [M - Br]⁺

Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data

presented above.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-3-
methoxythiophene-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance 400).

[2]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2

seconds.

Collect 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the TMS signal.

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Nicolet 380).[3]

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply the sample and ensure good contact with the crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal quality.

Data Processing: The software automatically ratios the sample spectrum against the

background to generate the final transmittance or absorbance spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Acquisition (ESI-MS Example):

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire the spectrum in positive ion mode.

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M]⁺ and

other significant fragment ions. Pay close attention to the isotopic pattern for bromine.[4]

Workflow and Logical Diagrams
The following diagrams illustrate the logical flow of synthesizing and characterizing the target

compound.
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Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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